[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine
Description
Properties
IUPAC Name |
3-(1-aminopropan-2-yloxy)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9(8-12)14-11-6-4-5-10(7-11)13(2)3/h4-7,9H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGBAFDNIUNIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC(=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397004 | |
| Record name | [3-(2-amino-1-methylethoxy)phenyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-41-4 | |
| Record name | [3-(2-amino-1-methylethoxy)phenyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-1-methylethoxy)phenyl]dimethylamine typically involves the reaction of 3-hydroxyphenyl dimethylamine with 2-amino-1-methylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Amino-1-methylethoxy)phenyl]dimethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [3-(2-Amino-1-methylethoxy)phenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 887344-41-4
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 194.27 g/mol
- Structure: Features a phenyl ring substituted with a dimethylamine group and a 2-amino-1-methylethoxy side chain ().
Applications: Primarily used as a laboratory reagent and in chemical synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine, a compound belonging to the class of piperazine derivatives, has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
Research indicates that compounds similar to this compound interact primarily with GABA receptors , acting as agonists. This interaction may lead to various biological effects, including:
- Neurotransmission Modulation : By enhancing GABAergic activity, the compound may contribute to anxiolytic and sedative effects.
- Antiparasitic Activity : Similar piperazine compounds have shown efficacy in paralyzing certain parasites through their action on neuromuscular transmission pathways.
Antimicrobial Properties
Studies have investigated the antimicrobial potential of this compound. The following table summarizes findings from various studies:
| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Study 2 | Escherichia coli | 64 µg/mL | Bacteriostatic |
| Study 3 | Candida albicans | 16 µg/mL | Antifungal |
These results indicate that this compound exhibits significant antimicrobial activity against both bacteria and fungi.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. The following table presents IC50 values from these studies:
These findings suggest that the compound has potential as an anticancer agent, particularly in breast and cervical cancer models.
Case Studies
A notable case study involved the use of this compound in treating neurodegenerative disorders. In vitro studies indicated that the compound could enhance neuronal survival under oxidative stress conditions, suggesting neuroprotective properties.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates that it is partially oxidized and eliminated as an unchanged compound upon systemic circulation. This characteristic may influence its therapeutic efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
